REACTION_CXSMILES
|
[CH3:1][CH:2]([C:8]([O:10]CC)=[O:9])[C:3]([O:5][CH2:6][CH3:7])=[O:4].C(=O)([O-])[O-:14].[Cs+].[Cs+]>CN(C)C=O>[CH2:6]([O:5][C:3](=[O:4])[C:2]([OH:14])([CH3:1])[C:8]([OH:10])=[O:9])[CH3:7] |f:1.2.3|
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Name
|
|
Quantity
|
3.52 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)OCC)C(=O)OCC
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Name
|
cesium carbonate
|
Quantity
|
13.1 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The suspension was stirred at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
air was bubbled in for 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
The mixture was poured into water
|
Type
|
EXTRACTION
|
Details
|
extracted with ethylacetate
|
Type
|
EXTRACTION
|
Details
|
Extraction at pH 1 with ethylacetate
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C(=O)O)(C)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.28 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 70.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |